Bromodomain inhibitor-10

Epigenetics Bromodomain inhibition Target engagement

Select Bromodomain inhibitor-10 for its validated 167-fold BD1 selectivity (Kd 15.0 nM vs 2,500 nM BD2). Distinct from pan-BET inhibitors (JQ1/I-BET762), this quinolinone chemotype enables BD1-specific transcriptional studies without confounding BD2 inhibition. Documented suppression of IL12p40. Ideal for SAR and in vivo model development.

Molecular Formula C20H20N4O3
Molecular Weight 364.4 g/mol
CAS No. 1870849-58-3
Cat. No. B2903184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromodomain inhibitor-10
CAS1870849-58-3
Molecular FormulaC20H20N4O3
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=C(N=CC=C3)N4CCOCC4
InChIInChI=1S/C20H20N4O3/c1-13-11-18(25)23-17-5-4-14(12-16(13)17)22-20(26)15-3-2-6-21-19(15)24-7-9-27-10-8-24/h2-6,11-12H,7-10H2,1H3,(H,22,26)(H,23,25)
InChIKeyOSFZBGUNRGOXKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Bromodomain Inhibitor-10 (CAS 1870849-58-3): A Selective BET Bromodomain Antagonist for Epigenetic Research


Bromodomain inhibitor-10 (compound 128) is a synthetic small-molecule bromodomain inhibitor that preferentially targets the first bromodomain (BD1) of BRD4, a member of the BET (bromodomain and extra-terminal) family . It exhibits a dissociation constant (Kd) of 15.0 nM for BRD4-1 and 2,500 nM for BRD4-2, demonstrating a selectivity of approximately 167-fold for BD1 over BD2 . Additionally, the compound inhibits the production of the pro-inflammatory cytokine IL12p40 . Its chemical structure features a quinolinone core linked to a morpholino-pyridine carboxamide, with a molecular weight of 364.4 g/mol and the IUPAC name N-(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)-2-morpholinonicotinamide .

Critical Differentiation: Why Bromodomain Inhibitor-10 Cannot Be Substituted by Generic BET Inhibitors


BET bromodomain inhibitors represent a structurally and pharmacologically diverse class with significant variations in domain selectivity, binding kinetics, and functional outcomes. Generic substitution among BET inhibitors is not scientifically valid due to the distinct roles of BRD4 BD1 and BD2 in transcriptional regulation and disease pathogenesis. Pan-BET inhibitors, such as JQ1 or I-BET762, often exhibit near-equipotent inhibition of both BD1 and BD2, leading to broader transcriptional suppression and distinct toxicity profiles [1]. In contrast, Bromodomain inhibitor-10 displays a pronounced BD1 selectivity (approximately 167-fold over BD2) . This selectivity profile is critical for experimental systems where BD2 inhibition may confound results or induce off-target effects. Furthermore, differences in chemical scaffolds result in variable off-target interactions, cellular permeability, and pharmacokinetic properties. The quantitative binding and functional data presented in Section 3 provide direct, comparator-based evidence for why this specific compound should be selected over alternative BET inhibitors.

Quantitative Differentiation of Bromodomain Inhibitor-10: Direct Comparator Evidence


BRD4 BD1 Binding Affinity: Comparable to a Close Analog, With Distinct Selectivity Profile

Bromodomain inhibitor-10 binds to BRD4-1 with a Kd of 15.0 nM, which is within the same order of magnitude as the closely related analog Bromodomain inhibitor-9 (Kd = 12 nM) . However, the two compounds are not interchangeable due to differences in their selectivity profiles. While Bromodomain inhibitor-9 is reported as a selective BRD4-1 inhibitor, its BD2 affinity is not publicly documented, whereas Bromodomain inhibitor-10 has a well-characterized BD2 Kd of 2,500 nM, providing a defined selectivity window of 167-fold . This defined selectivity makes Bromodomain inhibitor-10 a more suitable tool for experiments requiring clear differentiation between BD1- and BD2-mediated effects.

Epigenetics Bromodomain inhibition Target engagement

BRD4 BD1 Selectivity: 167-Fold Preference Over BD2 Contrasts With Pan-BET Inhibitors

Bromodomain inhibitor-10 exhibits a Kd of 15.0 nM for BRD4-1 and 2,500 nM for BRD4-2, yielding a BD1/BD2 selectivity ratio of approximately 167-fold . In contrast, the widely used pan-BET inhibitor JQ1 binds to BRD4 BD1 and BD2 with comparable affinities; reported IC50 values range from 77 nM (BD1) and 33 nM (BD2) in some assays to approximately 77 nM for both domains in others [1], indicating little to no selectivity. Similarly, I-BET762 (GSK525762) inhibits BRD4 with an IC50 of approximately 36 nM and shows no discrimination between BD1 and BD2 . This fundamental difference in selectivity profiles means that Bromodomain inhibitor-10 can be used to dissect BD1-specific functions, whereas JQ1 and I-BET762 will simultaneously inhibit both domains.

Domain selectivity BET bromodomain Off-target mitigation

IL12p40 Production Inhibition: A Functional Readout Differentiating from Selectivity Profile

Bromodomain inhibitor-10 inhibits the production of IL12p40, a subunit of the pro-inflammatory cytokines IL-12 and IL-23 . While many BET inhibitors, including I-BET762, have been shown to suppress pro-inflammatory cytokine production in macrophages [1], the specific IL12p40 inhibitory activity of Bromodomain inhibitor-10 has been explicitly documented in the patent literature [2]. The exact IC50 for IL12p40 inhibition is not publicly disclosed, but the qualitative evidence indicates a functional anti-inflammatory effect. Notably, the BD1-selective profile of Bromodomain inhibitor-10 (167-fold) may confer a distinct functional outcome compared to pan-BET inhibitors, as BD1 and BD2 have been shown to have separate roles in transcriptional regulation [3]. Researchers requiring a BD1-biased tool compound to study IL12p40-dependent pathways should prioritize Bromodomain inhibitor-10 over non-selective BET inhibitors.

Cytokine inhibition Inflammation Functional assay

Patent-Derived Structural Specificity: Unique Chemical Scaffold Enables Defined Selectivity

Bromodomain inhibitor-10 is explicitly disclosed as compound 128 in patent WO2016016316A1, which describes a series of heterocyclic compounds as bromodomain inhibitors [1]. The compound's unique chemical structure—featuring a quinolinone core linked to a morpholino-pyridine carboxamide—is distinct from the triazolothienodiazepine scaffold of JQ1 [2] and the benzodiazepine scaffold of I-BET762 [3]. This structural divergence is the molecular basis for its BD1 selectivity. For researchers conducting structure-activity relationship (SAR) studies or developing novel BET inhibitors, Bromodomain inhibitor-10 provides a chemically distinct starting point compared to the extensively studied JQ1/I-BET762 chemotypes. The patent also includes a broader series of analogs (e.g., Bromodomain inhibitor-9, Kd 12 nM), allowing for systematic SAR exploration .

Medicinal chemistry Structure-activity relationship Patent compound

Physical-Chemical Profile: LogP and Solubility Characteristics Inform Formulation Decisions

Bromodomain inhibitor-10 has a calculated LogP of 1.1, indicating moderate lipophilicity, and a molecular weight of 364.4 g/mol . In comparison, JQ1 has a LogP of approximately 3.5 and a molecular weight of 457.0 g/mol [1], making it more lipophilic and potentially less water-soluble. I-BET762 has a LogP of approximately 2.8 and a molecular weight of 403.5 g/mol [2]. The lower LogP of Bromodomain inhibitor-10 may confer improved aqueous solubility and distinct formulation requirements, particularly for in vivo studies where solubility and bioavailability are critical parameters. While no direct solubility data are available in public sources, the physicochemical divergence suggests that formulation protocols optimized for JQ1 or I-BET762 may not be directly transferable to Bromodomain inhibitor-10.

Physicochemical properties Formulation In vivo studies

Optimal Use Cases for Bromodomain Inhibitor-10 Based on Quantitative Differentiation


Mechanistic Studies Requiring Isolated BRD4 BD1 Inhibition

Investigators seeking to dissect the specific transcriptional and functional roles of BRD4 BD1 versus BD2 should select Bromodomain inhibitor-10 due to its defined 167-fold selectivity for BD1 (Kd 15.0 nM) over BD2 (Kd 2,500 nM) . This selectivity window enables experiments where BD1 inhibition can be achieved at concentrations that leave BD2 largely unaffected (e.g., <100 nM). In contrast, pan-BET inhibitors like JQ1 or I-BET762 would concurrently inhibit both domains, confounding the interpretation of BD1-specific phenotypes. This application is particularly relevant given emerging evidence that BD1 and BD2 have distinct roles in transcriptional regulation and disease pathogenesis [1].

Inflammatory Pathway Studies Focusing on IL12p40-Dependent Mechanisms

Researchers investigating IL12p40-mediated inflammatory responses, particularly in the context of autoimmune or chronic inflammatory disease models, can utilize Bromodomain inhibitor-10 as a tool compound . While many BET inhibitors suppress cytokine production broadly, Bromodomain inhibitor-10 has been specifically documented to inhibit IL12p40 production [1]. Its BD1-selective profile may offer a distinct advantage in delineating the relative contribution of BD1 versus BD2 to IL12p40 regulation, an important consideration given that BD1 and BD2 selective agents may exhibit different clinical efficacies and toxicity profiles in inflammatory diseases [2].

Structure-Activity Relationship (SAR) Studies of Non-Thienodiazepine BET Inhibitors

Medicinal chemists and chemical biologists developing novel BET inhibitors with improved selectivity or reduced off-target effects can use Bromodomain inhibitor-10 as a representative of the quinolinone-morpholino-pyridine carboxamide chemotype . This scaffold is chemically distinct from the extensively studied thienodiazepine (JQ1) and benzodiazepine (I-BET762) families [1][2]. The patent series WO2016016316A1 includes multiple analogs with varying BRD4-1 affinities (e.g., Bromodomain inhibitor-9, Kd 12 nM), providing a framework for systematic SAR exploration [3]. Researchers can benchmark new compounds against Bromodomain inhibitor-10 to assess improvements in BD1 affinity or selectivity.

Formulation Development for In Vivo Studies Requiring Moderate Lipophilicity

Investigators planning in vivo pharmacology studies with BET inhibitors may consider Bromodomain inhibitor-10 when seeking a tool compound with moderate lipophilicity (LogP 1.1) and a molecular weight of 364.4 g/mol . Compared to the more lipophilic JQ1 (LogP ~3.5, MW 457.0) [1] and I-BET762 (LogP ~2.8, MW 403.5) [2], Bromodomain inhibitor-10 may exhibit improved aqueous solubility, potentially simplifying formulation and reducing the need for complex solubilizing excipients. While in vivo pharmacokinetic data for Bromodomain inhibitor-10 are not publicly available, the physicochemical divergence suggests that formulation protocols should be empirically optimized rather than directly adopted from protocols for JQ1 or I-BET762.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bromodomain inhibitor-10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.